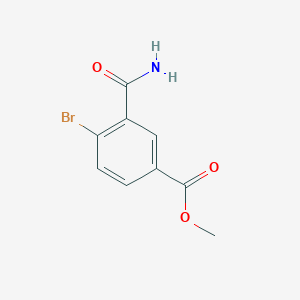

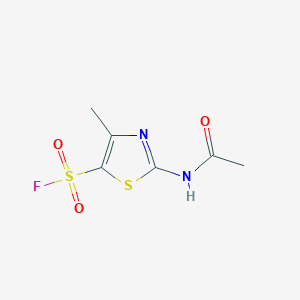

Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

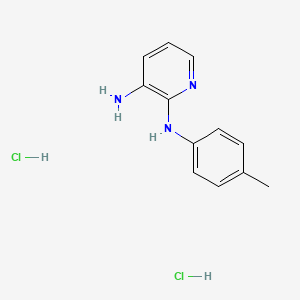

“Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact structure and properties of this compound would depend on the specific arrangement of its atoms and bonds .

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. Given the name, the compound likely has a bromo substituent at the 6-position, a tert-butyl ester group at the 4-position of the diazepine ring .Chemical Reactions Analysis

Benzodiazepines, including this compound, can undergo various chemical reactions. They can react with electrophilic or nucleophilic reagents, undergo oxidation and reduction reactions, participate in cross-coupling reactions, and have their side chains modified .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, which isn’t fully detailed in the name. Factors such as the presence and position of the bromo and tert-butyl groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on benzodiazepine derivatives, including imidazo[1,5-a][1,4]benzodiazepines, demonstrates the importance of these compounds in synthetic chemistry and pharmaceutical development. For instance, studies have shown the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, highlighting its potential as a SPECT imaging agent for diazepam-insensitive benzodiazepine receptors (Xiao-shu He et al., 1994). This underscores the relevance of structurally similar tert-butyl benzodiazepine derivatives in developing diagnostic tools and therapeutic agents.

Catalytic Applications

Another aspect of research focuses on the catalytic properties of compounds that contain tert-butyl groups. For example, iron(III) amine-bis(phenolate) complexes have been studied for their capability to catalyze C-C cross-coupling reactions, a fundamental process in organic synthesis (X. Qian et al., 2011). Such research indicates that tert-butyl-containing compounds might serve as key intermediates or catalysts in synthetic chemistry, facilitating the development of complex organic molecules.

Pharmaceutical Development

In pharmaceutical research, benzodiazepine derivatives are extensively studied for their therapeutic potential. Research on imidazo[1,5-a][1,4]benzodiazepine esters has evaluated their affinities for diazepam-insensitive (DI) and diazepam-sensitive (DS) subtypes of the benzodiazepine receptor, demonstrating the influence of structural modifications on ligand affinity and selectivity (Z. Gu et al., 1993). This highlights the potential of tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate and related compounds in the development of new therapeutic agents targeting specific subtypes of benzodiazepine receptors.

Safety And Hazards

As with any chemical compound, handling “Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate” would require appropriate safety measures. It’s important to avoid dust formation, avoid breathing in the compound, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-6-4-5-11(15)10(12)9-17/h4-6,16H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBUJMPIQAPADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C(C1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2991527.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)

![6-Isopropyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2991531.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2991540.png)